2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

Bioisosterism Medicinal Chemistry Scaffold Design

Medicinal chemistry programs often face attrition when optimizing flat, aromatic-rich leads. This Boc-protected bicyclo[3.1.1]heptane scaffold is a direct solution, providing a saturated bioisostere that precisely mimics meta-substituted arenes while improving Fsp³. Its orthogonal amine and alcohol handles enable rapid library synthesis for hit-to-lead progression. - Defined 120° exit vector geometry preserves key substituent orientation, ensuring fidelity in bioisosteric replacement. - Enhanced solubility and altered logP/pKa profiles vs. monocyclic piperidines directly address poor pharmacokinetics. - Commercial availability with reliable stock eliminates custom synthesis delays.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1392803-56-3
Cat. No. B1403569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
CAS1392803-56-3
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1(C2)CO
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h9,14H,4-8H2,1-3H3
InChIKeyOQCHKVPEOKIZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol Overview


2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (CAS 1392803-56-3) is a protected bicyclic amine scaffold belonging to the 2-azabicyclo[3.1.1]heptane class, featuring a tert-butyloxycarbonyl (Boc) protecting group and a primary alcohol handle. The rigid bicyclo[3.1.1]heptane framework provides a defined 120° exit vector geometry that precisely mimics meta-substituted (hetero)arenes, positioning it as a saturated bioisostere for drug design applications . The compound exhibits distinct physicochemical properties relative to monocyclic piperidine analogs, including altered basicity and lipophilicity profiles that stem from the bridged ring system .

Scaffold Bicyclic azabicyclo[3.1.1]heptane core
Handles Boc-protected amine + primary alcohol
Fit Bioisostere design for meta-arenes

Unsubstitutable Scaffold Attributes


Generic substitution with monocyclic piperidine derivatives or unprotected azabicyclo[3.1.1]heptanes fails to recapitulate the precise combination of structural and physicochemical attributes offered by this compound. Monocyclic piperidines lack the defined 120° exit vector geometry that enables accurate mimicry of meta-substituted aromatic rings, compromising the fidelity of bioisosteric replacement in lead optimization campaigns . Furthermore, the bridged bicyclic system confers distinct pKa and logP profiles compared to monocyclic counterparts; bicyclic analogs have been observed to be more basic than their monocyclic equivalents, which directly impacts solubility, permeability, and off-target pharmacology . The Boc protecting group is essential for synthetic compatibility in multi-step sequences, and its removal under mild acidic conditions provides the free secondary amine for further functionalization. Attempting to substitute this compound with an unprotected or differently protected analog introduces orthogonal reactivity that can derail established synthetic routes and alter downstream pharmacokinetic properties in unpredictable ways.

Target
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
vs.
Substitute
Monocyclic piperidine analog
Defined 120° exit vector geometry for consistent meta-arene mimicry
Variable, conformation-dependent exit vectors; geometry mismatch may reduce target affinity
Predicted enhanced basicity (class-level) influencing solubility/permeability
Different protonation profile; may alter off-target interactions and PK
Boc protection enables orthogonal synthetic steps; mild deprotection
Unprotected or differently protected analogs may introduce incompatible reactivity

Comparative Evidence vs. Analogs


Molecular Geometry and Meta-Arene Mimicry

The bicyclo[3.1.1]heptane framework positions bridgehead substituents at a precise 120° angle, which is geometrically identical to the meta-substitution pattern of benzene rings . In contrast, monocyclic piperidine analogs lack this constrained geometry and present variable, conformation-dependent exit vectors that cannot consistently recapitulate meta-arene topology.

Exit vector geometry
Class-level inference
120° bridgehead angle vs. variable piperidine
Precise mimicry of meta-arene topology
Geometric property from scaffold analysis; target-specific validation needed
Bioisosterism Medicinal Chemistry Scaffold Design

Enhanced Amine Basicity vs. Piperidines

Studies on 6-azabicyclo[3.1.1]heptane systems demonstrate that the bicyclic amines are consistently more basic than their monocyclic piperidine counterparts . While direct pKa data for 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is not reported, the Boc-protected form is a neutral precursor; upon deprotection, the resulting secondary amine is expected to exhibit enhanced basicity relative to piperidine, influencing protonation state at physiological pH and thereby modulating solubility and permeability profiles.

Amine basicity
Class-level inference
Expected increased basicity vs. piperidine
May alter protonation state and permeability
pKa data not reported for this compound; class-based estimate
Physicochemical Properties pKa Druglikeness

Synthetic Accessibility and Commercial Availability

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is commercially available from multiple suppliers with purities ranging from 95% to 98%, enabling immediate procurement without in-house synthesis . In contrast, alternative bioisosteric scaffolds such as bicyclo[1.1.1]pentanes (BCPs) or bicyclo[2.1.1]hexanes (BCHs) often require specialized synthetic expertise and are less readily available in multi-gram quantities from commercial sources.

Commercial availability
Cross-study comparable
95–98% purity, off-the-shelf
Reduces synthesis lead time
Vendor-catalog data; verify current stock and specifications
Synthetic Chemistry Building Blocks Procurement

Application Scenarios


Meta-Arene Bioisostere Replacement

Use this compound to replace meta-substituted benzene or pyridine rings in drug candidates. The 120° exit vector geometry preserves the spatial orientation of key substituents, while the saturated bicyclic framework increases fraction of sp³-hybridized carbons (Fsp³), which is correlated with improved clinical success rates. The primary alcohol serves as a handle for further functionalization, enabling introduction of diverse substituents at the bridgehead position.

Constrained Piperidine Analog Synthesis

After Boc deprotection, the resulting secondary amine serves as a rigid piperidine analog with altered basicity and lipophilicity profiles . This is particularly valuable when standard piperidine-containing leads exhibit poor selectivity or suboptimal pharmacokinetics. The constrained bicyclic system reduces conformational entropy, potentially enhancing target binding affinity and reducing off-target promiscuity.

Modular Building Block for Library Synthesis

The combination of a protected amine (Boc) and a primary alcohol enables orthogonal functionalization. The alcohol can be converted to leaving groups (mesylate, tosylate) for nucleophilic displacement, oxidized to an aldehyde or carboxylic acid, or used directly in Mitsunobu reactions. This versatility supports rapid library construction in medicinal chemistry campaigns, leveraging the compound's commercial availability to accelerate hit-to-lead progression.

Application
Selection Property
Validation Focus
Meta-arene bioisostere replacement
120° exit vector geometry
Meta-arene topology mimicry assessment
Constrained piperidine analog design
Deprotected amine basicity profile
pKa and permeability profiling
Modular library synthesis
Orthogonal Boc/alcohol handles
Functionalization fidelity and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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